N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C19H22N2O3. This compound is part of a class of hydrazides, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 2-(4-propylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with various biological molecules, influencing their activity. The aromatic rings in the compound can also participate in π-π interactions, further affecting its binding properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
- N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and binding properties. This makes it distinct from similar compounds with different substituents on the aromatic ring.
Properties
CAS No. |
302909-80-4 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-3-5-15-26-20-13-9-19(10-14-20)16-23-24-22(25)17-27-21-11-7-18(6-4-2)8-12-21/h7-14,16H,3-6,15,17H2,1-2H3,(H,24,25)/b23-16+ |
InChI Key |
PVWOCCPVOCRLPI-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)CCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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